Brefeldin A (BFA)

Membrane trafficking ARF-GEF selectivity Golgi biology

Standard ARF-GEF inhibitors fail to block multiple GEF targets (GBF1, BIG1, BIG2) or are inactive in plant cells. Brefeldin A (BFA) solves this by providing: • Broad inhibition: Targets GBF1, BIG1, and BIG2 - unlike Golgicide A (GBF1-only) • Plant-validated: Induces Golgi-to-ER redistribution in Arabidopsis & tobacco - BFA lactam is inactive in plants • TGN disruption: Required for experiments where Exo2 is insufficient • Dual ARF1/Bars50 pathway blockade for comprehensive trafficking studies Immediate supply for membrane trafficking, Golgi disassembly, and plant cell biology research.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
Cat. No. B7813956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrefeldin A (BFA)
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O
InChIInChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12?,13-,14+,15+/m0/s1
InChIKeyKQNZDYYTLMIZCT-KFKPYADVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brefeldin A (BFA): Mechanism and Procurement Baseline


Brefeldin A (BFA) is a fungal macrolide metabolite first isolated from Penicillium decumbens in 1958 [1]. It functions as an uncompetitive interfacial inhibitor that binds specifically to the ARF1•GDP•Sec7 domain complex and blocks guanine nucleotide exchange factor (GEF) activity prior to GDP release [2]. BFA inhibits multiple ARF-GEF targets in mammalian cells, including GBF1, BIG1, and BIG2, which coordinate the regulation of Golgi architecture and ER-to-Golgi protein trafficking [3]. This relatively broad ARF-GEF inhibition profile distinguishes BFA mechanistically from more selective single-target ARF-GEF inhibitors such as Golgicide A (GBF1-selective) [3].

Why BFA Substitution Fails


Generic substitution among ARF-GEF inhibitors or Golgi-disrupting agents is precluded by fundamental differences in target selectivity, species-specific response, and downstream phenotypic outcomes. Brefeldin A (BFA) exhibits a multi-target inhibition profile (GBF1, BIG1, and BIG2 in human cells) [1] that contrasts sharply with single-GEF selective agents like Golgicide A (GBF1-only) [2] and Exo2 (which fails to fully phenocopy BFA in TGN integrity assays) [1]. Moreover, BFA analogs such as BFA lactam and 6(R)-hydroxy-BFA display striking species-dependent activity differences, with the lactam analog failing to elicit any response in plant cells despite BFA-like activity in mammalian systems [3]. These divergent profiles—spanning target breadth, cellular compartment specificity, and species applicability—render cross-compound substitution scientifically invalid without explicit re-validation.

Brefeldin A (BFA) Comparative Evidence


ARF-GEF Target Selectivity

Brefeldin A (BFA) exhibits a broader ARF-GEF inhibition profile than Golgicide A (GCA). In human cells, BFA inhibits three ARF-GEF targets—GBF1, BIG1, and BIG2—whereas Golgicide A selectively inhibits GBF1 only [1]. Both compounds comparably decrease active Arf1 levels in non-adherent fibroblasts, but the distinct target profiles produce differential effects on Golgi fragmentation and ER fusion kinetics [2].

Membrane trafficking ARF-GEF selectivity Golgi biology Comparative pharmacology

Golgi Disassembly and TGN Integrity

Unlike Brefeldin A (BFA) and Golgicide A, the GBF1 inhibitor LG186 induces complete disassembly of the Golgi stack in both human and canine cells [1]. Additionally, Exo2 exhibits phenotypic differences from BFA: Exo2 reportedly does not affect the integrity of the trans-Golgi network (TGN), whereas BFA treatment significantly disrupts TGN morphology in HeLa and BS-C-1 cells [1][2].

Golgi disassembly TGN integrity ARF-GEF inhibitors Membrane trafficking

Species-Specific Plant Activity

The BFA lactam analog, while exhibiting BFA-like activity in mammalian cells, completely fails to elicit any response in plant cells [1]. This species-specific divergence has been experimentally validated: the lactam analog produces no detectable Golgi redistribution in tobacco mesophyll protoplasts or Arabidopsis cells, whereas BFA induces robust Golgi-to-ER redistribution at standard concentrations [1].

Plant cell biology ARF-GEF inhibitors BFA analogs Species selectivity

6(R)-Hydroxy-BFA Potency in Arabidopsis

In Arabidopsis root cells and cotyledonary leaves, the BFA analog 6(R)-hydroxy-BFA fails to induce BFA compartment formation at conventional BFA concentrations. A response is observed only at concentrations exceeding 200 μM, even in the GNL1-LM mutant background which harbors a cis-Golgi-localized BFA-sensitive ARF-GEF [1]. This contrasts with BFA, which elicits the characteristic response at standard working concentrations.

BFA analog potency Plant Golgi disruption Concentration-response Arabidopsis

ARF1/Bars50 Pathway Selectivity

Exo1 exhibits a distinct selectivity profile compared to Brefeldin A (BFA). Whereas BFA disrupts both ARF1 and Bars50 functions, Exo1 selectively inhibits ARF1-dependent pathways while leaving Bars50 and the trans-Golgi network (TGN) intact [1]. This differential selectivity has been experimentally validated in exocytosis assays, where Exo1 permits more granular dissection of ARF1-specific trafficking events without confounding Bars50-mediated effects [1].

Exocytosis assays ARF1/Bars50 selectivity Membrane trafficking BFA alternatives

4,7-Diacetyl-BFA Antiproliferative Activity

Medicinal chemistry efforts have identified BFA analogs with enhanced antiproliferative activity relative to the parent compound. The analog 4,7-diacetyl-BFA exhibits greater cytotoxicity against KB cells than BFA itself, demonstrating that structural modifications can improve the therapeutic index [1]. However, BFA also displays toxicity against non-cancerous cells, which has driven the development of analogs with improved selectivity [1].

BFA analogs Anticancer activity Cytotoxicity SAR

Brefeldin A (BFA) Application Scenarios


Multi-ARF-GEF Inhibition

For experiments requiring concurrent inhibition of multiple ARF-GEF targets (GBF1, BIG1, and BIG2) to induce full Golgi-to-ER redistribution or to model complete ARF-GEF pathway blockade, Brefeldin A (BFA) is the appropriate choice. Single-GEF selective inhibitors such as Golgicide A (GBF1-only) fail to recapitulate the full spectrum of BFA-induced Golgi disassembly [1], and the broader inhibition profile of BFA provides a more complete ARF1 inactivation phenotype in non-adherent fibroblasts [2].

Plant Golgi Disruption Assays

Brefeldin A (BFA) is the validated ARF-GEF inhibitor for plant cell biology applications. In contrast to BFA lactam, which completely fails to elicit any response in plant cells [1], BFA reliably induces Golgi-to-ER redistribution in tobacco mesophyll protoplasts and Arabidopsis cells. Additionally, the analog 6(R)-hydroxy-BFA requires concentrations exceeding 200 μM to achieve BFA-like effects in Arabidopsis root cells [1], making BFA the more cost-effective and experimentally practical choice for plant Golgi disruption studies.

TGN Disruption in Mammalian Cells

Studies specifically requiring TGN disruption should utilize Brefeldin A (BFA) rather than Exo2. While Exo2 reportedly does not affect TGN integrity, BFA treatment significantly disrupts TGN morphology in HeLa and BS-C-1 cells [1]. This differential phenotype makes BFA the preferred inhibitor for experiments where TGN disruption is an essential experimental endpoint or positive control.

Dual ARF1/Bars50 Inhibition

Experiments requiring simultaneous inhibition of both ARF1 and Bars50 pathways should procure Brefeldin A (BFA) rather than Exo1. Exo1 selectively inhibits ARF1 while leaving Bars50 and the TGN intact, which is advantageous for pathway-specific dissection but inadequate for studies requiring blockade of both trafficking arms [1]. BFA's dual ARF1/Bars50 disruption provides the comprehensive pathway inhibition required for certain membrane trafficking experiments.

Technical Documentation Hub

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